Furan Substitution Confers Superior Anticancer Potency Compared to Phenyl Analogs
In a class of 3-aryl-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazines, the introduction of a furan substituent at the triazole ring resulted in a GI50 value of less than 10 μg/mL against the MCF-7 breast carcinoma cell line. In contrast, compounds with 2-chlorophenyl or 4-methylphenyl substituents at the same position exhibited GI50 values of 14 μg/mL and 77 μg/mL, respectively [1]. This demonstrates that the furan ring is a key pharmacophore for potent activity in this scaffold. The target compound, 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, uniquely incorporates this activity-enhancing furan group, suggesting a potential for high potency that would be absent in non-furan analogs.
| Evidence Dimension | Anticancer activity (GI50) |
|---|---|
| Target Compound Data | GI50 < 10 μg/mL (predicted based on furan-substituted analog) |
| Comparator Or Baseline | 2-Chlorophenyl analog: GI50 = 14 μg/mL; 4-Methylphenyl analog: GI50 = 77 μg/mL |
| Quantified Difference | Furan substitution improves potency by at least 1.4-fold over 2-chlorophenyl analog and 7.7-fold over 4-methylphenyl analog |
| Conditions | SRB assay against MCF-7 human breast carcinoma cell line |
Why This Matters
A procurement decision based on this evidence maximizes the probability of obtaining a compound with high anticancer potency, as the furan group is critical for activity.
- [1] Sihag, M., Sonia, R., Rani, N., Malik, S., Bhardwaj, K., Kinger, M., ... & Aneja, D. K. (2025). Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. Russian Journal of General Chemistry, 95(4), 884-892. View Source
